8-Hydroxy-delta(9)-tetrahydrocannabinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

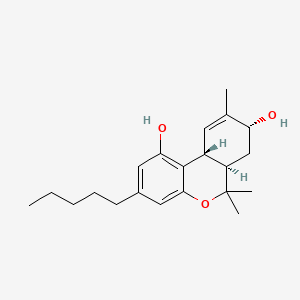

8-Hydroxy-delta(9)-tetrahydrocannabinol is a natural product found in Cannabis sativa with data available.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Cannabinoid Receptor Interaction:

8-hydroxy-THC acts as a partial agonist at both CB1 and CB2 cannabinoid receptors, similar to delta-9-tetrahydrocannabinol (delta-9-THC). However, it exhibits a non-selective binding profile, which may influence its pharmacological effects differently compared to delta-9-THC . Research indicates that 8-hydroxy-THC has lower psychoactive potency than delta-9-THC, estimated at about 75% of the latter's effects .

2. Stability and Synthesis:

The compound is more stable than delta-9-THC and can be synthesized more easily, making it an attractive candidate for various applications in medicinal chemistry. The synthesis of 8-hydroxy-THC from cannabidiol (CBD) has been explored using continuous-flow techniques, facilitating its production for research and therapeutic purposes .

Therapeutic Applications

1. Anti-Cancer Potential:

Studies have suggested that cannabinoids, including 8-hydroxy-THC, may possess anti-proliferative properties against certain cancer types. Delta-9-THC has been shown to inhibit the growth of breast cancer cells and lung metastases, indicating that its analogs might exhibit similar effects . The specific mechanisms by which 8-hydroxy-THC may exert these effects are still under investigation.

2. Neuroprotective Effects:

Preliminary evidence suggests that cannabinoids can offer neuroprotective benefits. The interaction of 8-hydroxy-THC with cannabinoid receptors may play a role in mitigating neuroinflammation and promoting neuronal survival in various models of neurodegenerative diseases .

Case Studies

1. Psychotic Symptoms Associated with Use:

A case report documented instances of psychosis in patients who used 8-hydroxy-THC. Three individuals developed psychotic symptoms that were temporally associated with their use of the compound, highlighting the need for caution in its application . This raises important considerations regarding the risk-benefit profile of cannabinoids in therapeutic settings.

2. Clinical Observations:

In clinical settings, patients exhibiting symptoms related to 8-hydroxy-THC use have been treated with antipsychotic medications after presenting with severe psychiatric symptoms. These cases underline the importance of monitoring cannabinoid use in vulnerable populations .

Comparative Data Table

| Property | Delta-9-Tetrahydrocannabinol | 8-Hydroxy-delta(9)-Tetrahydrocannabinol |

|---|---|---|

| Psychoactivity | High | Moderate (75% potency) |

| Receptor Selectivity | CB1 selective | Non-selective (CB1 & CB2) |

| Stability | Less stable | More stable |

| Synthesis Ease | Complex | Easier via continuous-flow techniques |

| Therapeutic Potential | Anti-nausea, appetite stimulant | Anti-cancer potential, neuroprotective effects |

Propiedades

Número CAS |

34984-78-6 |

|---|---|

Fórmula molecular |

C21H30O3 |

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

(6aR,8R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,8-diol |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h9-11,15-17,22-23H,5-8,12H2,1-4H3/t15-,16-,17-/m1/s1 |

Clave InChI |

INKUWBOHCFHXTJ-BRWVUGGUSA-N |

SMILES |

CCCCCC1=CC(=C2C3C=C(C(CC3C(OC2=C1)(C)C)O)C)O |

SMILES isomérico |

CCCCCC1=CC(=C2[C@@H]3C=C([C@@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |

SMILES canónico |

CCCCCC1=CC(=C2C3C=C(C(CC3C(OC2=C1)(C)C)O)C)O |

Key on ui other cas no. |

34984-78-6 |

Sinónimos |

(6aalpha,8alpha,10abeta)-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol (6aR-(6aalpha,8beta,10abeta))-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol 8 alpha-hydroxy-delta (9)-THC 8 beta-hydroxy-delta (9)-THC 8 beta-hydroxy-delta(9)-tetrahyrocannabinol 8-hydroxy-delta(9)-tetrahydrocannabinol 8-OHTHC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.